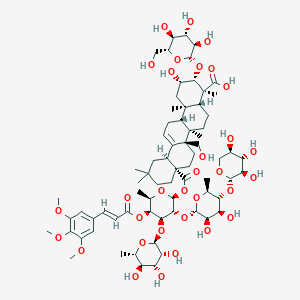

Onjisaponin Z

説明

オンジサポニンZは、伝統的な中国医学で広く使用されている植物であるセンブリの根から単離された天然トリテルペノイドサポニンです。 この化合物は、神経保護、抗炎症、抗酸化効果など、多様な薬理学的特性により注目を集めています .

作用機序

オンジサポニンZは、複数の分子標的と経路を通じてその効果を発揮します。

6. 類似の化合物との比較

オンジサポニンZは、以下のような他の類似のトリテルペノイドサポニンと比較されます。

オンジサポニンB: 両方の化合物は神経保護効果と抗炎症効果を示しますが、オンジサポニンZはより強力な抗酸化活性を持っています.

テニュイゲニン: オンジサポニンZと同様に、テニュイゲニンも神経保護効果がありますが、化学構造と特定の分子標的が異なります.

結論として、オンジサポニンZは、多様な薬理学的特性と治療的応用のための大きな可能性を秘めた有望な化合物です。 そのユニークな化学構造と多面的な効果により、科学研究の貴重な対象となっています。

生化学分析

Biochemical Properties

Onjisaponin Z plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as tyrosine hydroxylase and monoamine oxidase . Additionally, it interacts with proteins involved in autophagy, such as microtubule-associated proteins 1A/1B light chain 3B (LC3) and sequestosome 1 (p62), promoting the degradation of aggregated proteins . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and cellular homeostasis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to enhance the proliferation and differentiation of neural stem cells, thereby promoting neurogenesis . Furthermore, this compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway, which is crucial for cellular metabolism and autophagy . The compound also affects gene expression by modulating the transcription of genes involved in oxidative stress response and inflammation . These cellular effects underscore the potential of this compound in therapeutic applications for neurodegenerative diseases and cognitive disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to specific biomolecules, such as AMPK, leading to its activation and subsequent inhibition of the mTOR pathway . This activation promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins. Additionally, this compound inhibits the activity of monoamine oxidase, thereby increasing the levels of neurotransmitters like serotonin and dopamine . These molecular interactions contribute to the compound’s neuroprotective and cognitive-enhancing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that this compound maintains its bioactivity for several weeks, promoting sustained cellular effects such as enhanced autophagy and reduced oxidative stress . Long-term in vivo studies have demonstrated that this compound can exert prolonged neuroprotective effects, improving cognitive function and reducing neuronal damage over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance cognitive function and reduce symptoms of depression in mice . At high doses, the compound may exhibit toxic effects, such as gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to triterpenoid saponin biosynthesis. The compound interacts with key enzymes in the mevalonate (MVA) pathway, such as squalene synthase and squalene monooxygenase, which are essential for the production of triterpenoid saponins . Additionally, this compound affects metabolic flux by modulating the levels of intermediate metabolites, thereby influencing the overall biosynthesis of saponins . These interactions underscore the compound’s role in the complex network of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound binds to intracellular proteins, such as heat shock proteins, which assist in its proper folding and distribution . These interactions ensure the efficient transport and localization of this compound within various cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with autophagosomes and lysosomes to promote autophagy . Additionally, this compound can translocate to the nucleus, where it modulates the expression of genes involved in oxidative stress response and inflammation . These localization patterns highlight the multifaceted role of this compound in cellular processes and its potential as a therapeutic agent.

準備方法

合成経路と反応条件: オンジサポニンZは、通常、センブリの乾燥根から溶媒抽出法を用いて抽出されます。 抽出プロセスには、メタノールやエタノールなどの溶媒の使用と、クロマトグラフィー技術を用いた精製が含まれます .

工業生産方法: オンジサポニンZの工業生産には、センブリ根からの大規模抽出が含まれます。 根はまず乾燥させて細かい粉末にされます。 粉末は次に溶媒抽出にかけられ、得られた抽出物はカラムクロマトグラフィーを用いて精製され、オンジサポニンZが単離されます .

化学反応の分析

反応の種類: オンジサポニンZは、以下を含むさまざまな化学反応を起こします。

酸化: オンジサポニンZは、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究の応用

オンジサポニンZは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Onjisaponin Z has a wide range of scientific research applications, including:

類似化合物との比較

Onjisaponin Z is compared with other similar triterpenoid saponins, such as:

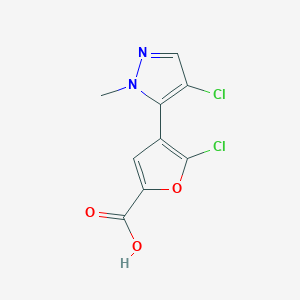

特性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H106O32/c1-29-43(77)46(80)50(84)60(94-29)100-56-54(98-42(76)15-12-32-22-37(90-9)55(92-11)38(23-32)91-10)31(3)96-63(57(56)101-61-52(86)48(82)53(30(2)95-61)99-59-49(83)44(78)36(75)27-93-59)103-65(89)70-19-18-66(4,5)24-34(70)33-13-14-40-67(6)25-35(74)58(102-62-51(85)47(81)45(79)39(26-72)97-62)69(8,64(87)88)41(67)16-17-68(40,7)71(33,28-73)21-20-70/h12-13,15,22-23,29-31,34-36,39-41,43-54,56-63,72-75,77-86H,14,16-21,24-28H2,1-11H3,(H,87,88)/b15-12+/t29-,30-,31+,34-,35-,36+,39+,40+,41+,43-,44-,45+,46+,47-,48-,49+,50+,51+,52+,53-,54-,56-,57+,58-,59-,60-,61-,62-,63-,67+,68+,69-,70-,71-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDCAIDWFPAGZ-ZZVFPCDUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6)CO)(CCC9C8(CC(C(C9(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)CO)C)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H106O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B3026652.png)

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)

![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)